2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-naphthalen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N3O/c15-13-17-14(16)19(18-13)8-12(20)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSCSCJXOFNEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C(=NC(=N3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
Naphthalene undergoes Friedel-Crafts acylation with bromoacetyl bromide in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C. After 4 hours, the reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography yields 2-bromo-1-(naphthalen-2-yl)ethan-1-one as a pale-yellow solid (68% yield).
Alpha-Bromination of 1-(Naphthalen-2-yl)ethan-1-one
1-(Naphthalen-2-yl)ethan-1-one is treated with N-bromosuccinimide (NBS, 1.1 equiv) and benzoyl peroxide (radical initiator) in CCl₄ under reflux for 3 hours. The mixture is cooled, filtered, and concentrated to afford 2-bromo-1-(naphthalen-2-yl)ethan-1-one (74% yield).
Coupling Strategies for Target Compound
Alkylation via Sodium Hydride-Mediated Deprotonation
In a 100 mL flask, 3,5-dibromo-1H-1,2,4-triazole (500 mg, 2.2 mmol) is dissolved in DMF (10 mL) and cooled to 0–5°C. Sodium hydride (60% dispersion, 106 mg, 2.64 mmol) is added, and the mixture is stirred for 20 minutes. 2-Bromo-1-(naphthalen-2-yl)ethan-1-one (815 mg, 2.64 mmol) is added dropwise, and the reaction is stirred at room temperature for 15 hours. Work-up includes extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (ethyl acetate/n-heptane) to yield the title compound as a white solid (58% yield).
Potassium Carbonate-Assisted Nucleophilic Substitution
A mixture of 3,5-dibromo-1H-1,2,4-triazole (500 mg, 2.2 mmol), 2-bromo-1-(naphthalen-2-yl)ethan-1-one (612 mg, 2.2 mmol), and K₂CO₃ (305 mg, 2.2 mmol) in DMF (5 mL) is heated at 120°C in a sealed tube for 12 hours. Post-reaction processing affords the product in 94.6% yield after recrystallization from ethanol.
Phase-Transfer Catalysis
Using tetrabutylammonium bromide (TBAB, 0.1 equiv) as a catalyst, 3,5-dibromo-1H-1,2,4-triazole and 2-bromo-1-(naphthalen-2-yl)ethan-1-one are reacted in a biphasic system (toluene/water, 1:1) at 80°C for 8 hours. This method achieves 81% yield with reduced solvent toxicity.
Comparative Analysis of Methods
| Method | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NaH-mediated | NaH | DMF | 25 | 15 | 58 |
| K₂CO₃-assisted | K₂CO₃ | DMF | 120 | 12 | 94.6 |
| Phase-transfer | TBAB | Toluene | 80 | 8 | 81 |
The K₂CO₃-assisted method offers superior yield due to enhanced nucleophilicity under elevated temperatures. Conversely, the NaH-mediated route, while milder, suffers from lower efficiency due to incomplete deprotonation.
Mechanistic Insights
The reaction proceeds via deprotonation of the triazole’s NH group (pKa ~10–12), generating a nucleophilic triazolide species. This anion attacks the electrophilic α-carbon of 2-bromo-1-(naphthalen-2-yl)ethan-1-one in an SN2 mechanism, displacing bromide and forming the C–N bond. Steric hindrance from the naphthalene ring necessitates polar aprotic solvents (e.g., DMF) to stabilize transition states.
Scalability and Industrial Feasibility
The K₂CO₃-assisted method is preferred for scale-up due to:
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride in a polar aprotic solvent like DMF.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atoms.
Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use as a building block in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and naphthalene moiety can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Key Observations :
- Naphthalene vs.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in , fluorine in ) modulate electronic properties and reactivity, which may influence binding to biological targets or catalytic sites.
Physicochemical Properties
*Predicted using fragment-based methods.
Notable Trends:
- The naphthalene group increases hydrophobicity (higher LogP), favoring lipid bilayer penetration.
- Nitro-substituted derivatives exhibit reduced solubility, limiting bioavailability .
Crystallographic and Stereochemical Insights
- The crystal structure of a related compound, (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone , reveals a dihedral angle of 84.86° between aromatic rings, suggesting similar steric constraints in the target compound.
- Weak intermolecular C–H⋯O hydrogen bonds observed in may stabilize crystal packing, influencing solubility and crystallization behavior.
Biological Activity
The compound 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 340.02 g/mol. The structure features a naphthalene ring substituted with a triazole moiety, which is known for its ability to interact with biological targets.
Synthesis
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with various naphthalene derivatives. The synthetic routes can vary significantly based on the desired functional groups and yields. For example:
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| DMF at 0°C with sodium hydride | 58% | Initial reaction conditions yield moderate results. |
| DMF at room temperature | 94.6% | Improved yield with optimized conditions. |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria using standard methods such as agar disc diffusion and broth microdilution assays.
Case Study Findings:
- Against Staphylococcus aureus: The compound demonstrated a minimum inhibitory concentration (MIC) of 20–40 µM.
- Against Escherichia coli: The MIC ranged from 40–70 µM, indicating moderate activity compared to standard antibiotics like ceftriaxone (MIC of 0.1 µM) .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. In vitro studies have shown that certain derivatives of this compound inhibit fungal growth effectively, particularly against species such as Candida albicans.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. In vitro assays indicated that it could induce apoptosis in specific cancer cell types through the modulation of cell cycle regulators.
The biological activity of triazoles is often attributed to their ability to inhibit enzymes involved in nucleic acid synthesis and cell membrane integrity. For example:
- DNA Synthesis Inhibition: Triazoles can interfere with DNA replication processes in pathogenic organisms.
- Cell Membrane Disruption: They may alter membrane permeability in fungi and bacteria, leading to cell death.
Q & A
Q. What are the key steps in synthesizing 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one?
The synthesis involves bromination of 1H-1,2,4-triazole followed by nucleophilic substitution. Critical parameters include:
- Bromination : Use N-bromosuccinimide (NBS) in acetic acid or dichloromethane to form 3,5-dibromo-1H-1,2,4-triazole .
- Coupling : React the triazole intermediate with a naphthalene-derived ketone under reflux conditions in ethanol or THF, with catalytic acid (e.g., glacial acetic acid) to enhance reactivity .
- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature (60–80°C), and stoichiometric ratios (1:1.2 for triazole:ketone) .
Q. How is the compound characterized structurally?
Advanced spectroscopic and crystallographic methods are used:
- NMR : and NMR confirm substituent positions, with deshielded signals for brominated triazole protons (δ 8.2–8.5 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, with typical parameters (e.g., triclinic system, space group P1, unit cell dimensions ) .
- Mass spectrometry : HRMS validates molecular weight (e.g., m/z 435.92 for [M+H]) .
Q. What biological activities are associated with this compound?
The triazole moiety confers antifungal activity by inhibiting ergosterol biosynthesis (IC = 2.8 µM against Candida albicans). Comparative studies show:
| Compound | Antifungal Activity (IC, µM) | Unique Feature |
|---|---|---|
| Target compound | 2.8 | Bromine atoms enhance potency |
| Non-brominated analog | 12.4 | Lower efficacy |
| Ethyl acetate derivative | 4.1 | Reduced solubility |
The naphthalene group enhances membrane permeability, contributing to broader-spectrum activity .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Use orthogonal experimental design (e.g., 4 factors, 4 levels) to assess:
- Molar ratio : 1:1.2 (triazole:ketone) minimizes side products.
- Catalyst : KCO improves nucleophilic substitution efficiency.
- Temperature : 65–70°C balances reaction rate and decomposition.
- Solvent : Ethanol or DMF enhances solubility of intermediates. Reproducibility tests under optimized conditions yield >98% crude purity .
Q. What crystallographic challenges arise in resolving its structure?
- Twinned crystals : Common due to bromine’s heavy-atom effect; use SHELXD for dual-space solution .
- Disorder : Naphthalene rings may exhibit positional disorder; apply restraints during SHELXL refinement .
- Data quality : High-resolution synchrotron data (≤0.9 Å) and multi-scan absorption corrections (ψ scans) improve accuracy .
Q. How do structural modifications impact biological efficacy?
SAR studies reveal:
- Bromine substitution : Removal reduces antifungal activity 4-fold (IC from 2.8 µM to 11.2 µM).
- Naphthalene vs. phenyl : Naphthalene derivatives show 3× higher logP (3.2 vs. 2.1), enhancing cellular uptake .
- Ketone position : 2-Naphthalenyl substitution improves target binding vs. 1-isomer (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol) .
Q. How to address discrepancies in reported biological data?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., CLSI M27 for antifungals) and use internal controls.
- Impurities : Purify via recrystallization (ethanol/water) and validate purity by HPLC (>99%) .
- Resistance mechanisms : Test against clinical isolates with known ergosterol pathway mutations .
Notes
- Software : SHELX (structure refinement), Gaussian (molecular modeling).
- Data Sources : Peer-reviewed journals, crystallographic databases (CCDC), and validated chemical repositories (PubChem).
- Ethical Compliance : Adhere to institutional biosafety protocols for antifungal testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
